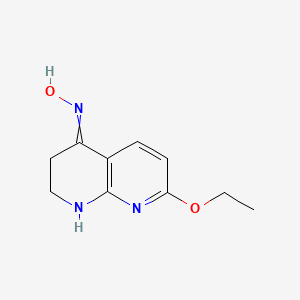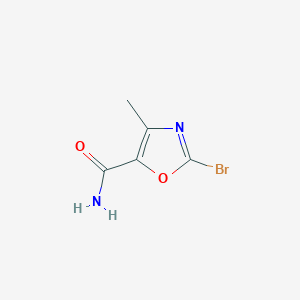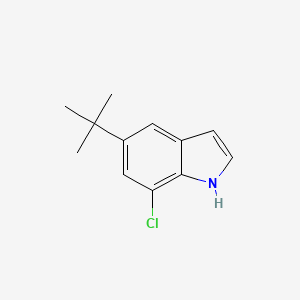
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer, antihypertensive, and antimicrobial activities
準備方法
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile typically involves the reaction of 2-aminobenzamide with various reagents. One common method includes the use of 2-aminobenzamide and a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative.
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.
化学反応の分析
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or methanol (MeOH) . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s effects are mediated through the inhibition of these targets, leading to altered cellular functions and potential therapeutic effects.
類似化合物との比較
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile can be compared with other quinazoline derivatives such as:
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: This compound has similar structural features but differs in its functional groups and reactivity.
2-Chloroquinoline-3-carbaldehyde: Another related compound with a different core structure but similar chlorination pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it an important building block for the synthesis of bioactive molecules and materials. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms of action.
特性
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-7-3-5(4-11)1-2-6(7)8(14)13-9/h1-3H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMVUDOMXHVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)








